Cas no 1805570-52-8 (3,4-Bis(trifluoromethyl)-5-nitrobenzylamine)

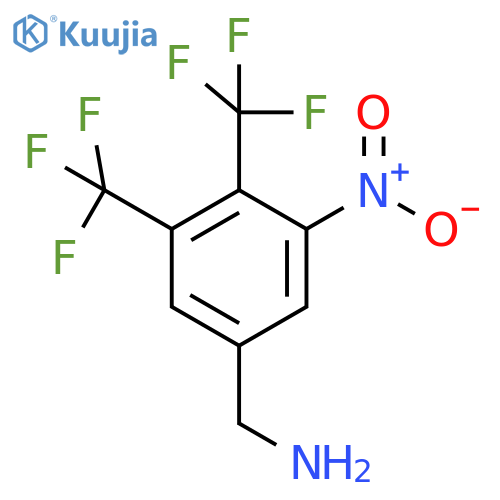

1805570-52-8 structure

商品名:3,4-Bis(trifluoromethyl)-5-nitrobenzylamine

CAS番号:1805570-52-8

MF:C9H6F6N2O2

メガワット:288.146563053131

CID:4989689

3,4-Bis(trifluoromethyl)-5-nitrobenzylamine 化学的及び物理的性質

名前と識別子

-

- 3,4-Bis(trifluoromethyl)-5-nitrobenzylamine

-

- インチ: 1S/C9H6F6N2O2/c10-8(11,12)5-1-4(3-16)2-6(17(18)19)7(5)9(13,14)15/h1-2H,3,16H2

- InChIKey: INDSCOOVWQJZIO-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CC(CN)=CC=1C(F)(F)F)[N+](=O)[O-])(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 337

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 71.8

3,4-Bis(trifluoromethyl)-5-nitrobenzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A012001077-1g |

3,4-Bis(trifluoromethyl)-5-nitrobenzylamine |

1805570-52-8 | 97% | 1g |

1,579.40 USD | 2021-07-04 |

3,4-Bis(trifluoromethyl)-5-nitrobenzylamine 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

1805570-52-8 (3,4-Bis(trifluoromethyl)-5-nitrobenzylamine) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量